Cas no 15686-60-9 (4H-1-Benzopyran-4-one,6-[(diethylamino)methyl]-3-methyl-2-phenyl-)

4H-1-Benzopyran-4-one,6-[(diethylamino)methyl]-3-methyl-2-phenyl- structure
15686-60-9 structure
Productnaam:4H-1-Benzopyran-4-one,6-[(diethylamino)methyl]-3-methyl-2-phenyl-
CAS-nummer:15686-60-9
MF:C21H23NO2
MW:321.41282582283
CID:155746
PubChem ID:27443

4H-1-Benzopyran-4-one,6-[(diethylamino)methyl]-3-methyl-2-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,6-[(diethylamino)methyl]-3-methyl-2-phenyl-
    • Flavamine
    • 3-Methyl-6-(N-diaethylaminomethyl)-flavon [German]
    • 6-((Diethylamino)methyl)-3-methylflavone
    • 6-(N-Diethylaminomethyl)-3-methylflavone
    • 6-diethylaminomethyl-3-methyl-2-phenyl-chromen-4-one
    • 6-Diethylaminomethyl-3-methyl-flavon
    • BRN 1321810
    • Flavamina [DCIT]
    • Flavaminum
    • Flavaminum [INN-Latin]
    • FLAVONE, 6-(N-DIETHYLAMINOMETHYL)-3-METHYL-
    • REC 7-0052
    • Flavamina
    • UNII-QL5Z51GXKI
    • 15686-60-9
    • QL5Z51GXKI
    • NS00123174
    • DTXSID10166146
    • 5-18-11-00530 (Beilstein Handbook Reference)
    • Flavone, 6-((diethylamino)methyl)-3-methyl-
    • 6-((Diethylamino)methyl)-3-methyl-4H-benzopyran-4-one
    • Q27287317
    • Flavamine [INN]
    • SCHEMBL2109289
    • 3-Methyl-6-(N-diaethylaminomethyl)-flavon
    • CHEMBL2104916
    • 4H-1-Benzopyran-4-one, 6-((diethylamino)methyl)-3-methyl-2-phenyl-
    • 6-(diethylaminomethyl)-3-methyl-2-phenylchromen-4-one
    • Inchi: InChI=1S/C21H23NO2/c1-4-22(5-2)14-16-11-12-19-18(13-16)20(23)15(3)21(24-19)17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3
    • InChI-sleutel: LJVZNDLLRXZPNO-UHFFFAOYSA-N
    • LACHT: C(N(CC1=CC2C(=O)C(C)=C(C3C=CC=CC=3)OC=2C=C1)CC)C

Berekende eigenschappen

  • Exacte massa: 321.17299
  • Monoisotopische massa: 321.173
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 5
  • Complexiteit: 474
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 29.5A^2
  • XLogP3: 4.5

Experimentele eigenschappen

  • Dichtheid: 1.12
  • Kookpunt: 448.5°Cat760mmHg
  • Vlampunt: 225.1°C
  • Brekindex: 1.584
  • PSA: 29.54

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